N-(5-chloropyridin-2-yl)adamantane-1-carboxamide N-(5-chloropyridin-2-yl)adamantane-1-carboxamide
Brand Name: Vulcanchem
CAS No.: 313267-57-1
VCID: VC21397552
InChI: InChI=1S/C16H19ClN2O/c17-13-1-2-14(18-9-13)19-15(20)16-6-10-3-11(7-16)5-12(4-10)8-16/h1-2,9-12H,3-8H2,(H,18,19,20)
SMILES: C1C2CC3CC1CC(C2)(C3)C(=O)NC4=NC=C(C=C4)Cl
Molecular Formula: C16H19ClN2O
Molecular Weight: 290.79g/mol

N-(5-chloropyridin-2-yl)adamantane-1-carboxamide

CAS No.: 313267-57-1

Cat. No.: VC21397552

Molecular Formula: C16H19ClN2O

Molecular Weight: 290.79g/mol

* For research use only. Not for human or veterinary use.

N-(5-chloropyridin-2-yl)adamantane-1-carboxamide - 313267-57-1

Specification

CAS No. 313267-57-1
Molecular Formula C16H19ClN2O
Molecular Weight 290.79g/mol
IUPAC Name N-(5-chloropyridin-2-yl)adamantane-1-carboxamide
Standard InChI InChI=1S/C16H19ClN2O/c17-13-1-2-14(18-9-13)19-15(20)16-6-10-3-11(7-16)5-12(4-10)8-16/h1-2,9-12H,3-8H2,(H,18,19,20)
Standard InChI Key SQOVWRHPUIWJJE-UHFFFAOYSA-N
SMILES C1C2CC3CC1CC(C2)(C3)C(=O)NC4=NC=C(C=C4)Cl
Canonical SMILES C1C2CC3CC1CC(C2)(C3)C(=O)NC4=NC=C(C=C4)Cl

Introduction

N-(5-Chloropyridin-2-yl)adamantane-1-carboxamide is a synthetic organic compound that combines the structural frameworks of adamantane and chloropyridine. This compound has gained attention due to its potential applications in medicinal chemistry and material science.

  • Chemical Formula: C16H19ClN2OC_{16}H_{19}ClN_{2}O

  • Molecular Weight: 290.79 g/mol .

  • IUPAC Name: N-(5-Chloropyridin-2-yl)adamantane-1-carboxamide .

Chemical Descriptors

  • InChIKey: YRGCMDUUJCBPQC-UHFFFAOYSA-N .

  • SMILES Notation: C1C2CC3CC1CC(C2)(C3)C(=O)NC4=NC(=CC=C4)Cl .

Visualization

The compound can be represented in both 2D and 3D conformations, highlighting its spatial arrangement and intermolecular interaction potential .

Synthesis and Derivatives

While specific synthesis pathways for N-(5-Chloropyridin-2-yl)adamantane-1-carboxamide are not detailed in the sources, similar compounds involving adamantane derivatives typically involve:

  • Formation of Adamantane Carboxylic Acid Chloride: Reacting adamantane carboxylic acid with thionyl chloride or oxalyl chloride.

  • Amide Bond Formation: Coupling the acid chloride with a chloropyridine derivative under controlled conditions to yield the target compound.

Medicinal Chemistry

Adamantane derivatives are known for their antiviral, antibacterial, and neuroprotective properties. The inclusion of a chloropyridine moiety may enhance these activities by improving binding affinity to biological targets.

Material Science

The rigidity of the adamantane core combined with the functional versatility of the pyridine ring could make this compound useful in designing advanced materials or catalysts.

Related Research Findings

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